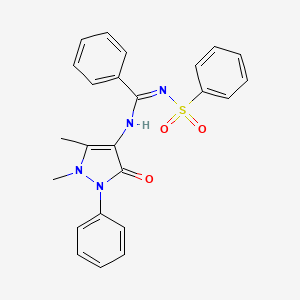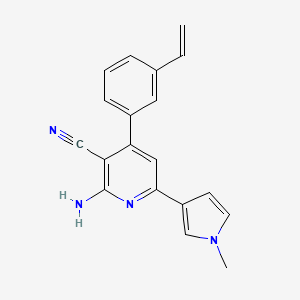![molecular formula C17H18ClN3O2 B5415737 N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea, commonly known as CMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of CMU is not fully understood. However, it has been proposed that CMU may inhibit the activity of certain enzymes involved in cell proliferation and viral replication. CMU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CMU has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit viral replication. CMU has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMU in lab experiments is its availability and purity. CMU can be synthesized in large quantities and purified to a high degree, making it readily available for scientific research. However, one of the limitations of using CMU in lab experiments is its potential toxicity. CMU has been shown to exhibit cytotoxicity in certain cell lines, and caution should be exercised when using CMU in lab experiments.
Future Directions
There are several future directions for the study of CMU. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another potential direction is the investigation of the mechanism of action of CMU, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of CMU in combination with other therapeutic agents should be explored, as it may enhance the efficacy of existing treatments. Finally, the potential use of CMU in the treatment of inflammatory diseases should be further investigated, as it may provide a new therapeutic option for patients suffering from these conditions.
In conclusion, CMU is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. The synthesis of CMU has been optimized to increase the yield and purity of the compound, making it readily available for scientific research. While there are potential limitations to using CMU in lab experiments, the future directions for the study of CMU are promising and may lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of CMU involves the reaction of 4-chloroaniline and 4-morpholinylphenylisocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain CMU in its pure form. The synthesis of CMU has been optimized to increase the yield and purity of the compound, making it readily available for scientific research.
Scientific Research Applications
CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CMU has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, CMU has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-5-7-14(8-6-13)19-17(22)20-15-3-1-2-4-16(15)21-9-11-23-12-10-21/h1-8H,9-12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUDWPTVEUOXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5415654.png)
![1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5415657.png)


![2-[(5,8-difluoro-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5415678.png)
![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5415691.png)

![methyl 4-{[2-(3-methyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B5415695.png)

![methyl N-[3-(2-chlorophenyl)acryloyl]leucinate](/img/structure/B5415716.png)
![5-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5415720.png)
![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![(1R)-2-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-2-oxo-1-phenylethanamine](/img/structure/B5415738.png)